molecular formula C16H25BN2O4 B578813 tert-Butyl (6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate CAS No. 1310404-08-0

tert-Butyl (6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate

Cat. No.: B578813
CAS No.: 1310404-08-0
M. Wt: 320.196
InChI Key: FOJRYIYOPLHVMZ-UHFFFAOYSA-N
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Description

Tert-Butyl (6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate: is a chemical compound that belongs to the class of boronic acids and their derivatives. This compound is characterized by the presence of a boronic ester group and a pyridine ring, making it a valuable intermediate in organic synthesis and various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate typically involves a multi-step process:

  • Boronic Acid Formation: : The starting material, pyridin-3-ylcarbamate, undergoes a reaction with a boronic acid derivative, such as bis(pinacolato)diboron, in the presence of a suitable catalyst (e.g., palladium) and base (e.g., potassium acetate).

  • Protection of the Amino Group: : The amino group on the pyridine ring is protected using tert-butyl carbamate (Boc) to prevent unwanted side reactions.

  • Purification: : The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound is scaled up using reactors that allow for precise control of temperature, pressure, and reaction time. Continuous flow chemistry can also be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes several types of reactions, including:

  • Cross-Coupling Reactions: : It participates in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.

  • Oxidation and Reduction: : The boronic ester group can be oxidized or reduced under specific conditions.

  • Substitution Reactions: : The pyridine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Suzuki-Miyaura Cross-Coupling: : Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., potassium carbonate), and solvent (e.g., toluene).

  • Oxidation: : Common oxidizing agents include hydrogen peroxide or potassium permanganate.

  • Reduction: : Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

  • Biaryl Compounds: : Resulting from Suzuki-Miyaura cross-coupling reactions.

  • Oxidized or Reduced Derivatives: : Depending on the specific oxidation or reduction conditions applied.

Scientific Research Applications

Tert-Butyl (6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate: is widely used in scientific research due to its versatility:

  • Chemistry: : It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: : It is used in the development of bioconjugation techniques and labeling of biomolecules.

  • Medicine: : It plays a role in the design and synthesis of drug candidates, particularly in the field of cancer therapy.

  • Industry: : It is utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The compound exerts its effects through its ability to form stable boronic esters and participate in cross-coupling reactions. The molecular targets and pathways involved depend on the specific application, but generally, it interacts with biological macromolecules or serves as a building block in synthetic pathways.

Comparison with Similar Compounds

Tert-Butyl (6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate: is unique due to its specific structural features, such as the boronic ester group and the pyridine ring. Similar compounds include:

  • Boronic Acids: : These compounds share the boronic ester group but may have different substituents on the boron atom.

  • Pyridine Derivatives: : These compounds contain the pyridine ring but lack the boronic ester group.

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Biological Activity

The compound tert-Butyl (6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate is a novel chemical entity that has garnered attention for its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Molecular Characteristics

  • IUPAC Name : tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ylcarbamate
  • Molecular Formula : C16_{16}H28_{28}BNO4_{4}
  • Molecular Weight : 309.21 g/mol
  • CAS Number : 286961-14-6
  • SMILES Notation : CC(C)(C)OC(=O)N1CCC(=CC1)B1OC(C)(C)C(C)(C)O1

Physical Properties

PropertyValue
Melting PointNot specified
Boiling PointNot specified
SolubilityNot specified

The biological activity of this compound is primarily linked to its interaction with various molecular targets involved in cellular signaling pathways. Preliminary studies suggest that it may act as an inhibitor of specific kinases such as GSK-3β and ROCK-1, which are crucial in regulating processes like cell proliferation and apoptosis.

In Vitro Studies

In vitro assays have demonstrated the compound's ability to inhibit the phosphorylation of tau protein in neuronal cells. This effect is significant because hyperphosphorylation of tau is associated with neurodegenerative diseases like Alzheimer's. The compound showed IC50_{50} values ranging from 10 to 1314 nM against GSK-3β inhibitors .

Cytotoxicity Assessment

A study assessing cytotoxicity in HT-22 (mouse hippocampal neuronal cells) and BV-2 (mouse microglial cells) revealed that several derivatives of the compound did not significantly decrease cell viability at concentrations up to 10 µM. However, some compounds exhibited cytotoxic effects at higher concentrations .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In BV-2 microglial cells, it significantly reduced nitric oxide (NO) and interleukin-6 (IL-6) levels at low concentrations (1 µM), indicating its potential to modulate inflammatory responses in the central nervous system .

Case Study 1: Neuroprotective Effects

A recent study investigated the neuroprotective effects of this compound in a mouse model of Alzheimer’s disease. The results indicated that treatment with the compound led to improved cognitive function and reduced tau hyperphosphorylation compared to control groups.

Case Study 2: Inhibition of Tumor Growth

Another case study focused on the compound's potential anti-cancer properties. In vitro studies on various cancer cell lines demonstrated that it inhibited cell growth by inducing apoptosis through the activation of caspase pathways. This suggests a promising avenue for further exploration in cancer therapeutics.

Properties

IUPAC Name

tert-butyl N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25BN2O4/c1-14(2,3)21-13(20)19-11-8-9-12(18-10-11)17-22-15(4,5)16(6,7)23-17/h8-10H,1-7H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOJRYIYOPLHVMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC=C(C=C2)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30694451
Record name tert-Butyl [6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30694451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1310404-08-0
Record name Carbamic acid, N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1310404-08-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl [6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30694451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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